

An In-depth Technical Guide to Isoquinoline-4-carbaldehyde: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isoquinoline-4-carbaldehyde*

Cat. No.: *B1337463*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

This technical guide provides a comprehensive overview of the core chemical properties and structural features of **isoquinoline-4-carbaldehyde**. An essential building block in synthetic organic chemistry, this compound serves as a critical precursor for a wide array of complex molecules and heterocyclic systems.^{[1][2]} Its unique structure, combining the aromatic isoquinoline scaffold with a reactive aldehyde functional group, makes it a molecule of significant interest in medicinal chemistry and materials science.^{[1][3]} This document consolidates key data, experimental protocols, and structural information to support ongoing research and development efforts.

Core Chemical and Physical Properties

Isoquinoline-4-carbaldehyde is an aromatic heterocyclic compound that typically appears as a yellow to orange or off-white to yellow-brown solid.^{[3][4]} It is soluble in common organic solvents such as ethanol, ether, and dimethyl sulfoxide.^[1] The quantitative physical and chemical properties are summarized in the table below for quick reference.

Property	Value	Source
Molecular Formula	C ₁₀ H ₇ NO	[1] [5]
Molecular Weight	157.17 g/mol	[1] [5]
CAS Number	22960-16-3	[1] [5]
Melting Point	101-106 °C	[1] [3]
Boiling Point	331.7 ± 15.0 °C (Predicted)	[1]
Density	1.223 ± 0.06 g/cm ³ (Predicted)	[1]
Flash Point	162.4 °C	[1]
pKa	3.49 ± 0.10 (Predicted)	[1]
InChI Key	RNQQJLYJLDQGGL- UHFFFAOYSA-N	[1] [5]
SMILES	O=Cc1cncc2ccccc12	[3]

Molecular Structure and Spectroscopic Data

The structure of **isoquinoline-4-carbaldehyde** consists of a benzene ring fused to a pyridine ring, forming the isoquinoline core, with a carbaldehyde group substituted at the C-4 position. [\[2\]](#)[\[3\]](#) This arrangement confers a unique electronic and steric environment that dictates its chemical reactivity.

Caption: Chemical structure of **isoquinoline-4-carbaldehyde**.

Spectroscopic Analysis

Spectroscopic methods are crucial for the unambiguous identification of **isoquinoline-4-carbaldehyde**. The following ¹H NMR data has been reported:

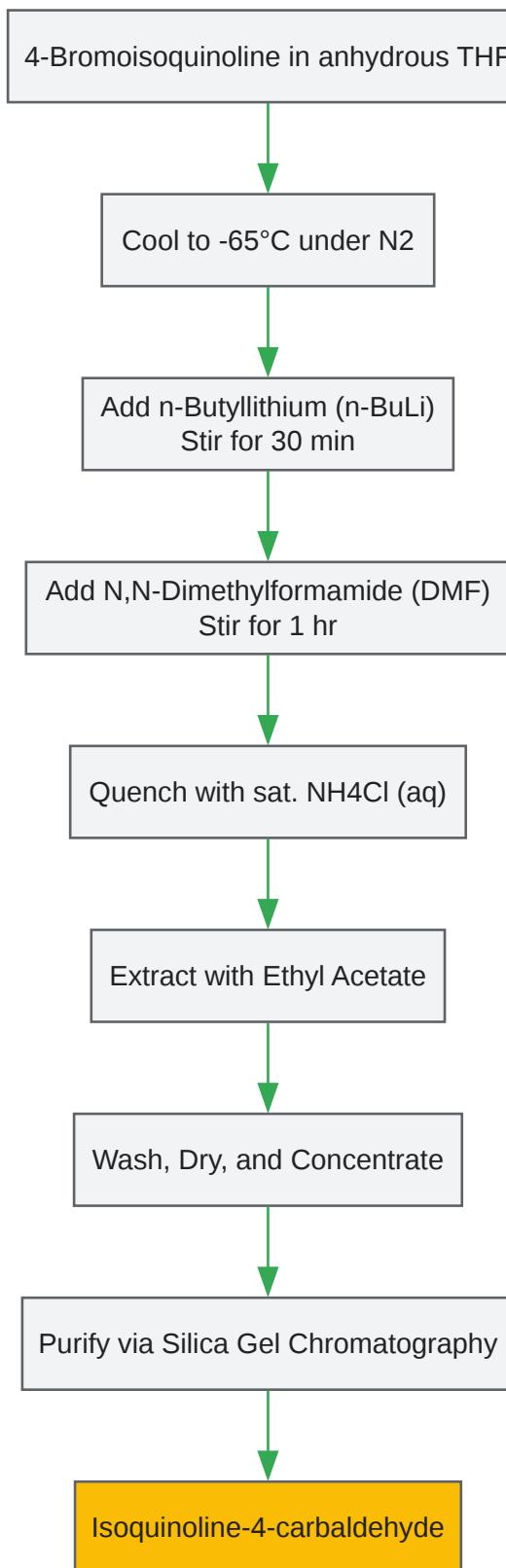
- ¹H NMR (400 MHz, CDCl₃): δ 10.41 (s, 1H, -CHO), 9.45 (s, 1H), 9.22 (d, J = 8.4 Hz, 1H), 8.96 (s, 1H), 8.10 (d, J = 8.4 Hz, 1H), 7.96-7.92 (m, 1H), 7.76 (t, J = 8.4 Hz, 1H).[\[4\]](#)

Chemical Synthesis and Reactivity

Isoquinoline-4-carbaldehyde is a valuable synthetic intermediate. Its preparation can be achieved through various methods, with one common laboratory-scale synthesis detailed below.

Experimental Protocol: Synthesis from 4-Bromoisoquinoline

This procedure involves the lithiation of 4-bromoisoquinoline followed by formylation with N,N-dimethylformamide (DMF).


Materials:

- 4-Bromoisoquinoline (2.0 g, 9.6 mmol)
- Anhydrous Tetrahydrofuran (THF) (30 mL)
- n-Butyllithium (2.5 M solution in THF, 4.0 mL, 10 mmol)
- N,N-Dimethylformamide (DMF) (730 mg, 10 mmol)
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve 4-bromoisoquinoline in 30 mL of anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
- Cool the solution to -65 °C using a dry ice/acetone bath.

- Slowly add n-butyllithium dropwise to the solution, maintaining the temperature at -65 °C. Stir the reaction mixture for 30 minutes at this temperature.
- Add N,N-dimethylformamide dropwise, and continue stirring for 1 hour at -65 °C.
- Quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution.
- Allow the mixture to warm to room temperature and perform a liquid-liquid extraction with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with 100 mL of brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude solid by silica gel column chromatography (elution gradient: 0-100% ethyl acetate in petroleum ether) to yield pure **isoquinoline-4-carbaldehyde**.[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **isoquinoline-4-carbaldehyde**.

Chemical Reactivity

The reactivity of **isoquinoline-4-carbaldehyde** is dominated by its aldehyde group and the electronic nature of the isoquinoline ring system.

- **Aldehyde Group Reactivity:** The aldehyde functional group is highly electrophilic and readily undergoes nucleophilic addition reactions. It is a key site for transformations such as condensation reactions to form imines, Knoevenagel condensation, and Michael additions, making it a versatile handle for constructing more complex molecules.[\[1\]](#)[\[2\]](#)
- **Isoquinoline Ring Reactivity:** The isoquinoline ring itself can participate in substitution reactions. Nucleophilic substitution is generally favored at the C-1 position, while electrophilic substitution occurs on the benzene ring, typically at the C-5 and C-8 positions.

Caption: Key reactive sites of **isoquinoline-4-carbaldehyde**.

Applications in Research and Drug Development

Isoquinoline-4-carbaldehyde is a crucial building block in the synthesis of a wide range of organic compounds.[\[1\]](#) Its derivatives are of particular interest in pharmaceutical research. The isoquinoline scaffold is present in numerous biologically active natural products, including a large class of alkaloids.[\[1\]](#) Consequently, **isoquinoline-4-carbaldehyde** serves as a starting material for the synthesis of novel analogues with potential therapeutic applications.[\[1\]](#) Research has shown that various isoquinoline derivatives exhibit promising biological activities, including antimicrobial, anticancer, and antifungal properties.[\[1\]](#)[\[3\]](#) This makes **isoquinoline-4-carbaldehyde** a valuable precursor for developing new drug candidates targeting a spectrum of diseases.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]

- 2. Buy Isoquinoline-4-carbaldehyde | 22960-16-3 [smolecule.com]
- 3. 4-Isoquinolinecarboxaldehyde 97 22960-16-3 [sigmaaldrich.com]
- 4. Isoquinoline-4-carbaldehyde | 22960-16-3 [chemicalbook.com]
- 5. Buy Isoquinoline-1-carbaldehyde | 4494-18-2 [smolecule.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Isoquinoline-4-carbaldehyde: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1337463#isoquinoline-4-carbaldehyde-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com